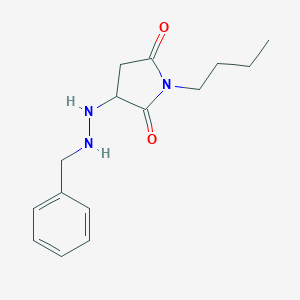
3-(2-Benzylhydrazinyl)-1-butylpyrrolidine-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Benzylhydrazinyl)-1-butylpyrrolidine-2,5-dione is a chemical compound that has been extensively studied in scientific research for its potential therapeutic applications. This compound is also known as 3-BP and has been shown to have promising results in preclinical studies as an anticancer agent.
Wirkmechanismus
The mechanism of action of 3-BP involves its ability to selectively target cancer cells by inhibiting their energy metabolism. Cancer cells have a high demand for energy to support their rapid growth and proliferation, and they rely heavily on glycolysis (a process that breaks down glucose to produce energy) for their energy needs. 3-BP targets the enzymes involved in glycolysis, leading to a decrease in ATP (the energy currency of cells) production and ultimately causing the death of cancer cells.
Biochemical and Physiological Effects
In addition to its anticancer properties, 3-BP has been shown to have other biochemical and physiological effects. It has been shown to inhibit the growth of bacteria and viruses, making it a potential candidate for the treatment of infectious diseases. Additionally, 3-BP has been shown to have neuroprotective properties, which means it can protect the brain from damage caused by various insults such as ischemia (lack of blood flow) and oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-BP in lab experiments is its ability to selectively target cancer cells, making it a promising candidate for cancer therapy. Additionally, 3-BP has been shown to have a low toxicity profile, making it a safer alternative to traditional chemotherapy drugs. However, one of the limitations of using 3-BP in lab experiments is its low solubility in water, which can make it difficult to administer in vivo. Additionally, more research is needed to determine the optimal dosage and administration route of 3-BP for maximum efficacy.
Zukünftige Richtungen
There are several future directions for research on 3-BP. One of the main areas of focus is the development of novel delivery systems for 3-BP to improve its solubility and bioavailability. Additionally, more preclinical and clinical studies are needed to determine the safety and efficacy of 3-BP as a cancer therapy. Other potential applications of 3-BP, such as its use in the treatment of infectious diseases and neurodegenerative disorders, also warrant further investigation. Overall, 3-BP shows great promise as a potential therapeutic agent, and further research is needed to fully explore its potential.
Conclusion
In conclusion, 3-(2-Benzylhydrazinyl)-1-butylpyrrolidine-2,5-dione is a chemical compound that has been extensively studied for its potential therapeutic applications. Its ability to selectively target cancer cells and inhibit their energy metabolism makes it a promising candidate for cancer therapy. Additionally, 3-BP has been shown to have other biochemical and physiological effects, making it a potential candidate for the treatment of infectious diseases and neurodegenerative disorders. Further research is needed to fully explore the potential of 3-BP and to develop novel delivery systems for its use in various therapeutic applications.
Synthesemethoden
The synthesis method of 3-BP involves the reaction of 2-benzylhydrazinecarboxylic acid with butylmalonic acid in the presence of a dehydrating agent. The resulting product is then purified through recrystallization to obtain 3-BP in its pure form. This synthesis method has been well-established and has been used in several studies to obtain 3-BP for further research.
Wissenschaftliche Forschungsanwendungen
3-BP has been extensively studied for its potential therapeutic applications in various types of cancer. It has been shown to inhibit the energy metabolism of cancer cells by targeting their mitochondria, leading to their death. This compound has also been shown to have anti-angiogenic properties, which means it can prevent the formation of new blood vessels that supply nutrients to cancer cells. Additionally, 3-BP has been shown to induce apoptosis (programmed cell death) in cancer cells, making it a promising candidate for cancer therapy.
Eigenschaften
Molekularformel |
C15H21N3O2 |
|---|---|
Molekulargewicht |
275.35 g/mol |
IUPAC-Name |
3-(2-benzylhydrazinyl)-1-butylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C15H21N3O2/c1-2-3-9-18-14(19)10-13(15(18)20)17-16-11-12-7-5-4-6-8-12/h4-8,13,16-17H,2-3,9-11H2,1H3 |
InChI-Schlüssel |
FEBLZTRFIRJKKP-UHFFFAOYSA-N |
SMILES |
CCCCN1C(=O)CC(C1=O)NNCC2=CC=CC=C2 |
Kanonische SMILES |
CCCCN1C(=O)CC(C1=O)NNCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(1,1-Dioxidotetrahydrothiophen-3-yl)-1-[3-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B241319.png)

![7-Chloro-1-(4-chlorophenyl)-6-methyl-2-(5-methyl-3-isoxazolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B241326.png)
![Methyl 2-[2-(3-nitrobenzylidene)hydrazino]-4-(2-thienyl)-1,3-thiazol-5-ylcarbamate](/img/structure/B241327.png)
![3-Isobutyl-5-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B241328.png)




![3-(3-Bromo-4,5-dimethoxyphenyl)-2-[(4-chlorophenyl)sulfonyl]acrylonitrile](/img/structure/B241353.png)
![N-(2-methoxyethyl)-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B241362.png)
![2-(2-hydroxyethyl)-1',7-dimethyl-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione](/img/structure/B241364.png)

